2-[(2-methylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[(2-methylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound belonging to the class of [1,2,4]triazolo[4,3-a]pyridines This compound is characterized by its unique structure, which includes a thiomorpholinosulfonyl group and a 2-methylbenzyl substituent
Preparation Methods
The synthesis of 2-[(2-methylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the [1,2,4]triazolo[4,3-a]pyridine core, followed by the introduction of the 2-methylbenzyl and thiomorpholinosulfonyl groups. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
2-[(2-methylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the triazolo[4,3-a]pyridine core, allowing for the introduction of different substituents. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[(2-methylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The compound binds to the active site of the enzyme, preventing its activation and downstream signaling pathways, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar compounds to 2-[(2-methylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one include other [1,2,4]triazolo[4,3-a]pyridine derivatives, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit potential as kinase inhibitors and have been studied for their anti-cancer properties.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These materials are known for their energetic properties and applications in explosives.
3-aryl-[1,2,4]triazolo[4,3-a]pyridines: These compounds are used in the development of deep-blue-emitting luminophores for optoelectronic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-14-4-2-3-5-15(14)12-22-18(23)21-13-16(6-7-17(21)19-22)27(24,25)20-8-10-26-11-9-20/h2-7,13H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWFPOSDHLSDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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